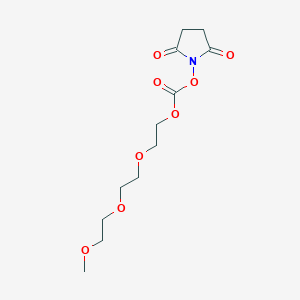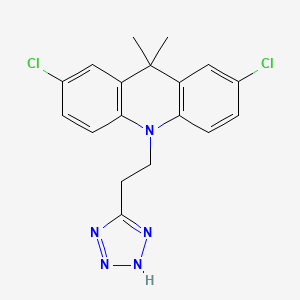
m-PEG3-succinimidyl carbonate
概要
説明
M-PEG3-succinimidyl carbonate is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Synthesis Analysis
M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG3-succinimidyl carbonate is 305.28 . Its molecular formula is C12H19NO8 . The SMILES representation is COCCOCCOCCOC(ON1C(CCC1=O)=O)=O .Chemical Reactions Analysis
M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .科学的研究の応用
Hydrogel Development
m-PEG3-succinimidyl carbonate has been utilized in the synthesis of water-soluble poly(ether urethanes), which are significant for developing hydrogels. These hydrogels, formed by copolymerizing bis(succinimidyl) carbonate derivatives of poly(ethylene glycol) (PEG) with L-lysine, show promising applications due to their high water content and tensile strength, useful in biomedical fields like tissue engineering (Nathan et al., 1992).
"Click" Chemistry in Drug Development
A novel approach in drug development involves the use of m-PEG3-succinimidyl carbonate in "click" chemistry. This method employs heterobifunctional (succinimidyl carbonate, SC)-activated poly(ethylene glycol) (PEG) with a reversible 1,6-elimination linker for efficient and controlled drug delivery, highlighting its potential in pharmaceutical research (Xie et al., 2010).
Gene Delivery Vectors
In gene therapy research, m-PEG3-succinimidyl carbonate derivatives have been used in the development of biodegradable amphiphilic copolymers. These copolymers, capable of forming micelles in aqueous solutions, show potential as nonviral gene delivery vectors due to their solubility and stability properties (Shuai et al., 2003).
Biomedical Coatings
m-PEG3-succinimidyl carbonate plays a crucial role in the surface coating of biological entities like red blood cells. This chemical modification can influence the immunological response and functionality of coated cells, proving essential in the field of biomedical research and applications (Fatemeh et al., 2008).
PEG Linkers in Protein Modification
The development of novel methoxy poly(ethylene glycol) (PEG) linkers, including those utilizing succinimidyl carbonate, has been pivotal in the modification of bioactive agents. These linkers are used for conjugating proteins with PEG, enhancing their stability and reducing immunogenicity, thus advancing protein therapeutics research (Martinez et al., 1997).
Safety And Hazards
In the event of a fire involving m-PEG3-succinimidyl carbonate, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Relevant Papers The relevant papers retrieved discuss the use of m-PEG3-succinimidyl carbonate in the synthesis of PROTACs . They also discuss the mechanism of action of PROTACs . One paper discusses the synthesis of a new mPEG-carbonylimidazolium iodide, which can be used for the conjugation of NH2 group by means of urethane linkages .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAHGNZBWSEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-succinimidyl carbonate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)
![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)


![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)
![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)


![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)